N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUQUSZNTUEJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Bipyridine Formation
The [2,3'-bipyridine] scaffold is constructed using a palladium-catalyzed coupling between 3-bromopyridine and a pyridylboronic acid. For example:
Functionalization to [2,3'-Bipyridin]-3-ylmethanamine
The methylamine side chain is introduced via reductive amination or nucleophilic substitution:
- Mannich Reaction : Reacting [2,3'-bipyridin]-3-ylmethanol with ammonium chloride and formaldehyde under acidic conditions.
- Reduction of Nitrile : Hydrogenation of [2,3'-bipyridin]-3-ylacetonitrile using Pd/C and H₂ in methanol.
Bromination Strategies for the Benzamide Moiety
Electrophilic Bromination of Benzamide
Direct bromination of benzamide at the 3-position is achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions:
Late-Stage Bromination of Preformed Amide
Bromination after amide bond formation avoids side reactions during coupling:
- Conditions : NBS (1.1 equiv), CCl₄, reflux, 6 h.
- Challenges : Over-bromination and degradation require careful stoichiometric control.
Amide Bond Formation
Acid Chloride Route
3-Bromobenzoic acid is converted to its acid chloride, followed by reaction with [2,3'-bipyridin]-3-ylmethanamine:
Coupling Reagent-Mediated Synthesis
Using HATU or EDCI/HOBt for direct coupling:
- Reagents : 3-Bromobenzoic acid, HATU, DIPEA, DMF.
- Conditions : Room temperature, 12 h.
- Yield : 70–80%.
Integrated Synthetic Pathways
Pathway A: Early Bromination
Pathway B: Late-Stage Bromination
- Synthesize N-([2,3'-bipyridin]-3-ylmethyl)benzamide via HATU-mediated coupling (yield: 75%).
- Brominate using NBS and photocatalytic conditions (yield: 55%).
- Total Yield : ~41%.
Optimization and Challenges
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The bromobenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The bromobenzamide group can interact with proteins, potentially inhibiting their function by binding to active sites or allosteric sites.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Core Structure : The target’s benzamide core contrasts with the purine scaffold in analogs, altering electronic properties and binding interactions.
Bipyridine Position : The 3-yl substitution in the target vs. 5-yl in analogs may influence steric accessibility and intermolecular interactions.
Synthetic Efficiency : Analogs with 5-yl bipyridine groups (e.g., 17g, 82% yield) show higher yields than those with bulkier substituents (e.g., 18d, 48%), suggesting positional and steric effects on synthesis .
Functional Group Impact
- 3-Bromo vs. Benzamide/Pyridinyl Groups : The bromine atom in the target compound may enhance electrophilic reactivity (e.g., in cross-coupling reactions) compared to the pyridin-3-yl or benzamide groups in purine analogs.
- Bipyridine Coordination : Both the target and analogs utilize bipyridine for metal binding, but the 3-yl position in the target could alter coordination geometry compared to 5-yl derivatives.
Research Findings and Limitations
- Evidence Gaps: No biological or spectroscopic data for the target compound are accessible in the provided evidence, limiting conclusive comparisons.
- Inference from Analogs : Structural similarities suggest the target may exhibit unique solubility or reactivity profiles due to its bromine atom and benzamide core.
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and a bromobenzamide structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 285.15 g/mol.
This compound exhibits biological activity primarily through:
- Metal Ion Chelation : The bipyridine structure can chelate metal ions, influencing the activity of metalloenzymes involved in various biological processes.
- Protein Interaction : The compound can interact with proteins and nucleic acids, potentially altering their function and stability. This is particularly relevant in the context of enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt cellular processes in microorganisms.
Anticancer Activity
The compound has been studied for its anticancer effects. In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 60.70 |
| PC-3 | 49.79 |
| RKO | 78.72 |
These values indicate that the compound may effectively reduce cell viability in these models, suggesting potential as a chemotherapeutic agent.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections . -
Anticancer Mechanism Investigation :
In another research effort, the compound was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells compared to control groups, supporting its role as a pro-apoptotic agent . -
Enzyme Inhibition Studies :
The compound was also assessed for its ability to inhibit specific enzymes involved in cancer progression. It showed promising results as a selective inhibitor of certain kinases, which are critical for tumor growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
